![molecular formula C7H4BrN3O2 B14907971 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors followed by bromination. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the cyclization can be promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, leading to the formation of the imidazo-pyrimidine core, followed by bromination to introduce the bromine atom at the 3-position .
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow processes and the use of industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the core structure.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.
作用機序
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo-pyridine core but differ in the substituents attached to the ring system.
Uniqueness: 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The fused imidazo-pyrimidine ring system also provides a versatile scaffold for further functionalization and derivatization .
特性
分子式 |
C7H4BrN3O2 |
|---|---|
分子量 |
242.03 g/mol |
IUPAC名 |
3-bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-9-7-10-4(6(12)13)1-2-11(5)7/h1-3H,(H,12,13) |
InChIキー |
KHPDDHHEEXPNOA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CN=C2N=C1C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


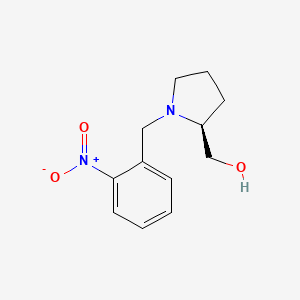
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
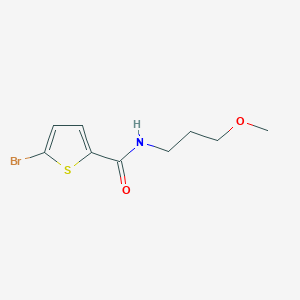
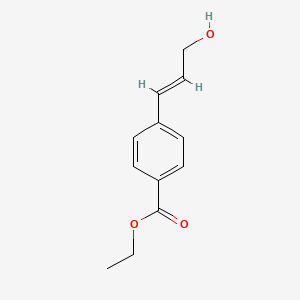
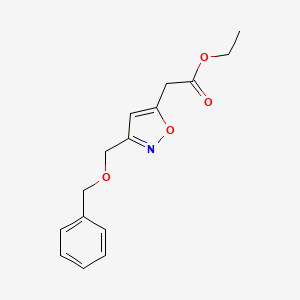
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)


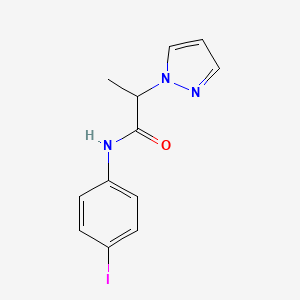
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)
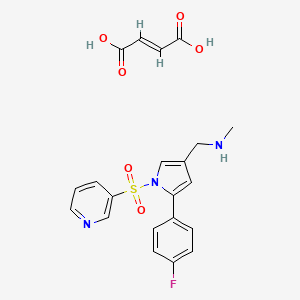
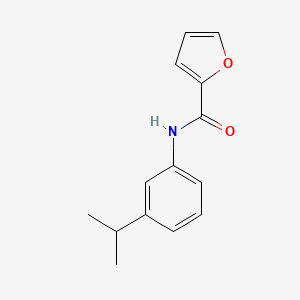
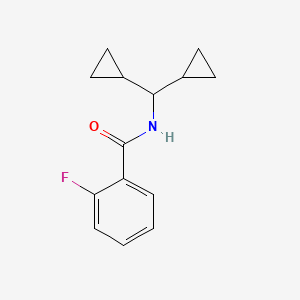
![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
